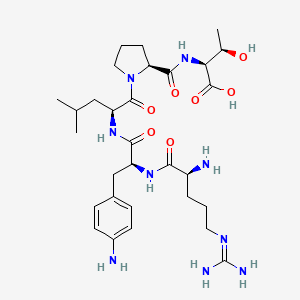

H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

Description

Significance of Peptides in Biological and Chemical Systems

Peptides are integral players in nearly all biological activities. ajpbp.comlongdom.org They can act as hormones, such as insulin (B600854) which regulates glucose metabolism, or as neurotransmitters that modulate nerve cell communication. patsnap.comajpbp.comamericanpeptidesociety.org Their functions extend to the immune system, where antimicrobial peptides act as a first line of defense against pathogens. ajpbp.comamericanpeptidesociety.org In the realm of chemical systems, peptides serve as building blocks for more complex protein structures and can be synthesized to create novel materials with specific functionalities. longdom.org The ability to precisely construct peptides allows for the systematic investigation of structure-activity relationships, a cornerstone of medicinal chemistry. nih.gov

Overview of Contemporary Peptide-Based Research Paradigms

Modern peptide research is characterized by a multidisciplinary approach, integrating chemistry, biology, and pharmacology to unlock the full therapeutic potential of these molecules. tandfonline.com A significant trend is the development of peptide-based drugs that are agonists for receptors, essentially replacing or supplementing naturally occurring ligands that may be deficient. tandfonline.com Researchers are increasingly focusing on creating more stable and bioavailable peptide analogs through chemical modifications, such as the incorporation of unnatural amino acids or cyclization. patsnap.com

Furthermore, the field is expanding beyond traditional areas like diabetes and hormone therapy into oncology, immunology, and neurology. iscientific.orgdrugdiscoverytrends.com Peptide-drug conjugates, for instance, are being explored as a way to deliver cytotoxic agents specifically to cancer cells, thereby minimizing side effects. iscientific.org The use of computational methods, including artificial intelligence and machine learning, is also accelerating the discovery and design of new peptide-based therapeutics. drugdiscoverytrends.com High-throughput screening techniques, like phage display, enable the rapid identification of peptide candidates with desired biological activities from vast libraries. longdom.orgpatsnap.com

Rationale for Investigating the Specific Chemical Compound H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH within Modern Peptide Science

The specific peptide, this compound, represents a molecule of interest within the broader landscape of peptide science. Its sequence, containing a combination of charged (Arginine), aromatic (Phenylalanine with an amino group modification), hydrophobic (Leucine), and cyclic (Proline) residues, suggests a unique conformational structure and potential for specific biological interactions. The presence of the 4-amino-L-phenylalanine (Phe(4-NH2)) is particularly noteworthy, as this modification can significantly influence the peptide's binding affinity and biological activity.

The investigation of such a compound is driven by the desire to understand how specific amino acid sequences and modifications translate into distinct biological functions. By studying this compound, researchers can gain insights into receptor binding, enzyme inhibition, or other molecular interactions. This knowledge is crucial for the rational design of new and more effective peptide-based drugs and diagnostic agents. The synthesis and study of this specific peptide contribute to the growing library of well-characterized peptides, providing valuable data for structure-activity relationship studies and advancing the fundamental understanding of peptide science.

Structure

2D Structure

Properties

Molecular Formula |

C30H49N9O7 |

|---|---|

Molecular Weight |

647.8 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-aminophenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C30H49N9O7/c1-16(2)14-22(28(44)39-13-5-7-23(39)27(43)38-24(17(3)40)29(45)46)37-26(42)21(15-18-8-10-19(31)11-9-18)36-25(41)20(32)6-4-12-35-30(33)34/h8-11,16-17,20-24,40H,4-7,12-15,31-32H2,1-3H3,(H,36,41)(H,37,42)(H,38,43)(H,45,46)(H4,33,34,35)/t17-,20+,21+,22+,23+,24+/m1/s1 |

InChI Key |

MMMMZJALXRWQKJ-UEHMALFGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)N)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)N)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of the Chemical Compound

Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimizations for H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, offering streamlined purification and the ability to automate the process. nih.gov For the synthesis of this compound, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed due to its mild deprotection conditions. nih.goviris-biotech.debiosynth.com The peptide is assembled on a solid support, such as a resin, with each amino acid added sequentially. biosynth.comneulandlabs.com

Key Optimization Considerations:

Resin Choice: The selection of the resin is critical. For a C-terminal threonine, a resin sensitive to mild acid cleavage, like 2-chlorotrityl chloride (2-CTC) resin, is often preferred to release the final peptide with the C-terminal hydroxyl group intact.

Arginine Protection: The guanidinium (B1211019) group of arginine is highly basic and requires a robust protecting group to prevent side reactions. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard choice in Fmoc chemistry due to its sufficient acid lability for final cleavage without being prematurely removed during the synthesis cycles. nih.gov Other options include Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). nih.govpeptide.com

Phenylalanine(4-NH2) Incorporation: The 4-amino group on the phenylalanine side chain must be protected. A Boc (tert-butoxycarbonyl) group is a suitable choice, offering orthogonal protection that is stable to the piperidine (B6355638) used for Fmoc removal but cleaved during the final trifluoroacetic acid (TFA) treatment.

Proline and Threonine Challenges: The incorporation of proline can sometimes lead to incomplete coupling due to its secondary amine structure. Using a higher excess of the incoming amino acid and a potent coupling reagent can mitigate this. Threonine, with its secondary hydroxyl group, can be prone to side reactions like O-acylation if not properly protected, typically with a tert-butyl (tBu) group.

Table 1: Typical SPPS Protocol for this compound

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| 1. Resin Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepare the resin for synthesis |

| 2. First Amino Acid Loading | Fmoc-Thr(tBu)-OH, DIEA, DCM | Attach the C-terminal amino acid to the resin |

| 3. Capping | Acetic anhydride, DIEA, DMF | Block unreacted sites on the resin |

| 4. Fmoc Deprotection | 20% Piperidine in DMF | Remove the Fmoc group from the N-terminus |

| 5. Coupling | Fmoc-Pro-OH, Coupling Reagent, Base, DMF | Add the next amino acid in the sequence |

| 6. Repeat Deprotection & Coupling | For Leu, Phe(4-NH2)(Boc), Arg(Pbf) | Elongate the peptide chain |

| 7. Final Deprotection | 20% Piperidine in DMF | Remove the final Fmoc group |

| 8. Cleavage and Deprotection | TFA, TIS, H2O (e.g., 95:2.5:2.5) | Cleave the peptide from the resin and remove side-chain protecting groups |

Solution-Phase Peptide Synthesis (LPPS) Approaches for Hexapeptides

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, is a classical method that remains valuable, particularly for large-scale synthesis and the preparation of shorter peptides or peptide fragments. neulandlabs.comnih.gov For a hexapeptide like this compound, a convergent fragment condensation strategy is often employed. acs.orgacs.orgsioc-journal.cn This involves synthesizing smaller peptide fragments, which are then coupled together in solution. A potential "3+3" or "2+4" fragment approach could be utilized.

Key Features of LPPS for this Hexapeptide:

Fragment Design: A possible strategy would be the synthesis of two tripeptide fragments, for example, H-Arg(Pbf)-Phe(4-NH2)(Boc)-Leu-OH and H-Pro-Thr(tBu)-O-Alkyl. These fragments would be synthesized and purified separately before being coupled.

Purification: Unlike SPPS, purification in LPPS is performed after each coupling step, often involving extraction, precipitation, or crystallization. nih.gov

Scalability: LPPS is generally more scalable than SPPS, making it a viable option for producing larger quantities of the target peptide. neulandlabs.com

Chemoenzymatic and Hybrid Synthesis Strategies Applicable to the Compound

Modern synthetic strategies often combine the best aspects of different methodologies.

Hybrid Solid-Phase/Solution-Phase Synthesis:

A hybrid approach leverages the speed and efficiency of SPPS for creating protected peptide fragments, which are then cleaved from the resin and coupled in solution. neulandlabs.comamericanpeptidesociety.orgacs.orgsci-hub.se This strategy can be particularly advantageous for longer or more complex peptides, as it allows for the purification of intermediate fragments, reducing the accumulation of impurities that can occur in a full-length SPPS. sci-hub.se For this compound, one could synthesize a di- or tripeptide on a solid support, cleave it with intact side-chain protecting groups, and then couple it to another fragment synthesized by either SPPS or LPPS. ambiopharm.com

Chemoenzymatic Peptide Synthesis (CEPS):

CEPS utilizes enzymes to catalyze the formation of peptide bonds, offering high stereoselectivity and mild reaction conditions. nih.govnih.gov This method can minimize the need for extensive protecting group manipulation. nih.govresearchgate.net

Enzymatic Ligation: Enzymes like ligases can be used to join peptide fragments. nih.govacsgcipr.org For instance, a chemically synthesized fragment such as H-Arg-Phe(4-NH2)-Leu-OH could be enzymatically ligated to H-Pro-Thr-OH. The specificity of the enzyme ensures that the peptide bond is formed at the correct position without racemization. mdpi.com

Proteases in Reverse: Some proteases can be used in reverse to form peptide bonds under specific conditions, such as in organic solvents or frozen aqueous systems. nih.gov

Applicability to this compound: A chemoenzymatic approach could involve the chemical synthesis of precursor fragments, followed by an enzymatic coupling step. For example, a fragment could be synthesized with a C-terminal ester that is a substrate for a specific ligase. This method is particularly useful for large-scale and environmentally friendly production. rsc.org

Table 2: Comparison of Synthesis Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Automation, speed, easy purification of intermediates | Lower yields for long peptides, potential for aggregation, higher cost for large scale |

| Solution-Phase Peptide Synthesis (LPPS) | Scalable, suitable for large quantities, allows for fragment purification | More time-consuming, requires more complex purification techniques |

| Hybrid Synthesis | Combines advantages of SPPS and LPPS, improved yields for complex peptides | Requires expertise in both methodologies |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability can be limiting, substrate specificity |

Advancements in Protecting Group Chemistries and Coupling Reagents for Peptide Assembly

The success of peptide synthesis heavily relies on the appropriate selection of protecting groups and coupling reagents. biosynth.comnih.gov

Protecting Groups:

The primary goal of protecting groups is to mask reactive functionalities on the amino acid side chains and the N-terminus to prevent unwanted side reactions. nih.govresearchgate.net Orthogonal protecting groups, which can be removed under different conditions, are essential for complex syntheses. iris-biotech.debiosynth.com

α-Amino Protection: The Fmoc group is standard for the N-terminus in SPPS due to its base-lability. creative-peptides.com The Boc group, which is acid-labile, is an alternative, particularly in Boc/Bzl strategies. creative-peptides.com

Side-Chain Protection:

Arginine: As mentioned, Pbf is the most common protecting group for the guanidinium group in Fmoc-SPPS. nih.gov The nitro (NO2) group has also been revisited as it can prevent δ-lactam formation, a common side reaction during arginine coupling. nih.gov

Threonine: The hydroxyl group is typically protected with a tert-butyl (tBu) ether in Fmoc/tBu strategies. creative-peptides.com

Phenylalanine(4-NH2): The side-chain amino group is often protected with a Boc group.

Coupling Reagents:

Coupling reagents activate the C-terminal carboxylic acid of the incoming amino acid to facilitate the formation of the peptide bond. uni-kiel.de

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) often used in solution-phase couplings. bachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, TBTU) are highly efficient and are now the most commonly used coupling reagents in SPPS. peptide.combachem.comtandfonline.comresearchgate.net They lead to rapid coupling and can help to minimize racemization, especially when used with additives like HOBt or HOAt. peptide.combachem.com COMU is a newer generation uronium salt that is considered safer and highly effective. bachem.com

Stereochemical Control and Minimization of Racemization during Peptide Elongation

Maintaining the stereochemical integrity of the chiral amino acids is paramount during peptide synthesis. nih.govmdpi.com Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during the activation and coupling steps, leading to the formation of diastereomeric impurities that are difficult to separate from the desired peptide. nih.govwikipedia.org

Factors Influencing Racemization:

Amino Acid Identity: Certain amino acids, like cysteine and histidine, are particularly prone to racemization.

Coupling Method: The choice of coupling reagent and additives plays a significant role. The use of additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) can suppress racemization by forming active esters that are less prone to cyclization and subsequent racemization. peptide.comhighfine.com

Base: The type and amount of base used can influence the rate of racemization. uni-kiel.dehighfine.com Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are often preferred over less hindered bases. highfine.com

Temperature: Higher temperatures can increase the rate of racemization.

Strategies to Minimize Racemization:

Use of Additives: The addition of HOBt or HOAt to carbodiimide-mediated couplings is a standard practice to suppress racemization. peptide.com

Uronium/Phosphonium Reagents: Reagents like HATU and HBTU are generally associated with low levels of racemization. peptide.com

Pre-activation: Pre-activating the carboxylic acid for a short period before adding the N-terminal amine can sometimes reduce the risk of racemization.

Low Temperature: Performing coupling reactions at lower temperatures can help to minimize racemization.

For the synthesis of this compound, the proline residue can present a unique challenge. While proline itself is not prone to racemization at its α-carbon, the preceding amino acid (leucine in this case) can be susceptible to epimerization during its coupling to the N-terminal of proline. Careful selection of coupling conditions is crucial at this step.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Arginine (Arg) |

| Phenylalanine (Phe) |

| Leucine (B10760876) (Leu) |

| Proline (Pro) |

| Threonine (Thr) |

| 9-fluorenylmethyloxycarbonyl (Fmoc) |

| tert-butyl (tBu) |

| 2-chlorotrityl chloride (2-CTC) |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |

| tert-butoxycarbonyl (Boc) |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) |

| 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| N,N-Diisopropylethylamine (DIEA) |

| Acetic anhydride |

| Trifluoroacetic acid (TFA) |

| Triisopropylsilane (TIS) |

| Diethyl ether |

| Dicyclohexylcarbodiimide (DCC) |

| N,N'-diisopropylcarbodiimide (DIC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-Hydroxy-7-azabenzotriazole (HOAt) |

Advanced Structural and Conformational Investigations of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights at an atomic resolution. nih.gov The process typically involves preparing a sample of the peptide labeled with stable isotopes like ¹³C and ¹⁵N, followed by the acquisition of multidimensional NMR spectra. nih.gov Analysis of these spectra allows for the assignment of signals to specific atoms within the peptide. From this, crucial distance and dihedral angle restraints are generated, which are then used in computational software to calculate an ensemble of structures that are consistent with the experimental data. nih.gov

For a peptide like H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, 2D NMR experiments such as TOCSY and NOESY would be instrumental. TOCSY (Total Correlation Spectroscopy) helps in identifying the spin systems of the individual amino acid residues, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity between protons that are close in space, irrespective of whether they are close in the primary sequence. This is crucial for defining the peptide's secondary and tertiary structure. The presence of the non-standard amino acid Phe(4-NH2) would require careful analysis of its unique spectral signatures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and effective method for assessing the secondary structure of peptides. nih.gov This technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. harvard.edu The resulting CD spectrum in the far-UV region (typically 185-250 nm) is characteristic of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. harvard.edu

For this compound, a CD spectrum would reveal the predominant secondary structure it adopts in a given solvent. For instance, α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 190 nm. nih.gov In contrast, β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. researchgate.net A spectrum lacking strong, defined peaks would suggest a random coil or disordered conformation. The presence of the aromatic phenylalanine residue can also contribute to the CD signal. springernature.com

Below is a hypothetical data table illustrating typical CD spectral features for different secondary structures.

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |

| α-Helix | Negative at 222, Negative at 208, Positive at 190 |

| β-Sheet | Negative at 218, Positive at 195 |

| Random Coil | Negative near 198, low ellipticity above 210 nm |

X-ray Crystallography and Cryo-Electron Microscopy Applications in Peptide Structural Biology

While NMR provides solution-state structures, X-ray crystallography offers a high-resolution view of a molecule's structure in its crystalline form. This technique would involve crystallizing the peptide this compound and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the electron density and, consequently, the precise arrangement of atoms in the peptide. This would provide an unambiguous determination of the peptide's conformation in the solid state, including detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Cryo-electron microscopy (cryo-EM) is another powerful technique for determining the structure of biological macromolecules, particularly large protein complexes. While typically used for larger assemblies, advancements in cryo-EM are making it increasingly applicable to smaller molecules and peptides, especially when they form ordered assemblies or are bound to larger biomolecules.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are computational methods that provide a detailed picture of a peptide's conformational dynamics over time. nih.gov By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can explore the conformational landscape, identify stable conformations, and analyze the transitions between them. biorxiv.org These simulations can be run for nanoseconds to microseconds or even longer, offering insights that are often inaccessible to experimental techniques alone.

For this compound, MD simulations could be used to:

Predict the most stable three-dimensional structures.

Analyze the flexibility of different regions of the peptide.

Study the effect of post-translational modifications or amino acid substitutions on conformational stability.

The following table summarizes the key aspects of an MD simulation setup.

| Parameter | Description |

| Force Field | A set of parameters that defines the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). |

| Water Model | A model that describes the behavior of water molecules in the simulation (e.g., TIP3P, SPC/E). |

| Simulation Time | The duration of the simulation, which determines the extent of conformational sampling. |

| Temperature & Pressure | Controlled parameters to mimic physiological conditions. |

Investigating Peptide Conformation in Various Solvent Environments and in the Presence of Biomolecules

The conformation of a peptide can be highly dependent on its environment. Investigating the structure of this compound in different solvents (e.g., water, trifluoroethanol, dimethyl sulfoxide) can provide valuable information about its intrinsic conformational preferences. For example, trifluoroethanol is known to promote helical structures in peptides that have a propensity to form them.

Furthermore, studying the peptide's conformation when it interacts with biomolecules, such as receptors, enzymes, or membranes, is crucial for understanding its biological activity. Techniques like saturation transfer difference (STD) NMR can be used to identify the specific parts of the peptide that are in close contact with a binding partner. Computational docking and MD simulations can also be employed to model these interactions and predict the bound conformation of the peptide. The presence of amphiphilic peptides can sometimes induce the aggregation of proteins into native-like conformations. glpbio.com

Mechanistic Studies of Molecular Interactions and Biological Activities in Vitro

Receptor Binding Studies and Ligand-Target Interactions of the Chemical Compound

The biological activity of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is initiated by its binding to specific receptors, primarily the proctolin (B33934) receptors found in various insect tissues. Proctolin receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating muscle contractions. The substitution of the native tyrosine residue in proctolin with 4-aminophenylalanine (Phe(4-NH2)) in this analog introduces an electron-donating amino group at the para position of the phenyl ring, which can influence its binding affinity and selectivity for the receptor.

While specific binding affinity data (such as Kd or IC50 values) for this compound are not extensively detailed in publicly available literature, structure-activity relationship studies on a wide range of proctolin analogs have provided valuable insights. Research has shown that the N-terminal arginine and the C-terminal threonine are critical for receptor recognition and activation. Modifications at the second position, as seen in this analog, are known to significantly impact the biological activity, suggesting a direct interaction of this residue with the receptor binding pocket. The introduction of the 4-amino group may alter the electronic and steric properties of the ligand, potentially leading to changes in binding kinetics compared to the native proctolin.

Enzyme Inhibition/Activation Kinetics and Mechanisms

Currently, there is a lack of specific published data regarding the direct inhibition or activation of enzymes by this compound. The primary mechanism of action for proctolin and its analogs is generally understood to be receptor-mediated, leading to downstream signaling events rather than direct enzymatic modulation.

Cell-Based Assays for Investigating Cellular Responses and Signaling Pathways (non-clinical focus)

The binding of this compound to its receptor on target cells, such as insect muscle cells, triggers a cascade of intracellular signaling events. Proctolin is known to elicit its effects through the modulation of second messengers, including cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), leading to an increase in intracellular calcium concentrations.

While specific cell-based assays detailing the signaling pathways activated by this compound are not prominently documented, the myotropic and cardiotropic activities observed in insect preparations strongly suggest its ability to induce cellular responses. In vitro organ bath experiments using insect tissues, such as the foregut or heart, have been the primary method to assess the biological activity of proctolin analogs. These assays measure the physiological response (i.e., muscle contraction or heart rate) to the application of the compound. The agonistic activity of certain proctolin analogs in these systems indicates their efficacy in activating the relevant signaling pathways leading to a physiological effect.

Analysis of Membrane Interaction and Translocation Mechanisms

The interaction of this compound with the cell membrane is a critical step for its receptor-binding and subsequent signal transduction. As a peptide, its ability to approach and interact with the lipid bilayer is governed by its physicochemical properties, including its charge distribution and hydrophobicity.

Specific studies on the membrane interaction and translocation mechanisms of this particular analog are not available. However, the presence of the cationic arginine residue and the lipophilic leucine (B10760876) and phenylalanine residues suggests an amphipathic character that could facilitate its interaction with the cell membrane. The initial interaction is likely electrostatic, guided by the positive charge of the arginine residue, followed by hydrophobic interactions of the other side chains with the lipid components of the membrane, positioning the peptide for optimal interaction with its transmembrane receptor.

Investigation of Protein-Peptide and Nucleic Acid-Peptide Interactions

Beyond its primary interaction with the proctolin receptor, there is no specific evidence from the available literature to suggest significant direct interactions of this compound with other proteins or nucleic acids as a primary mode of its biological action. The specificity of its effects on insect muscle and heart preparations points towards a receptor-mediated mechanism.

Structure Activity Relationship Sar and Rational Design of Peptide Analogs

Systematic Amino Acid Scanning and Site-Directed Mutagenesis Studies on the Chemical Compound

In the context of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, an alanine (B10760859) scan would involve synthesizing a series of analogs where each position is, in turn, replaced by alanine. For instance, the analog for the first position would be H-Ala -Phe(4-NH2)-Leu-Pro-Thr-OH. The biological activity of each analog would then be compared to the parent peptide. A significant drop in activity upon substitution indicates that the original residue is crucial for function. Conversely, if the activity is maintained or even enhanced, it suggests that the original side chain is not essential and can be a site for further modification. nih.gov

Site-directed mutagenesis is a related concept primarily used in the context of recombinant proteins, where the DNA sequence of a gene is altered to produce a protein with a specific amino acid change. nih.govyoutube.com For synthetic peptides like this compound, the equivalent is the chemical synthesis of analogs with specific residue substitutions. nih.gov This can involve not just alanine but also other natural or unnatural amino acids to probe the effects of properties like charge, hydrophobicity, and steric bulk at each position. For example, replacing the basic Arginine (Arg) with a neutral (e.g., Norleucine) or acidic (e.g., Aspartic Acid) residue would elucidate the importance of the positive charge at the N-terminus for the peptide's activity. Similarly, substituting the 4-amino-phenylalanine (Phe(4-NH2)) with Phenylalanine (Phe) or Tyrosine (Tyr) would clarify the role of the amino group on the phenyl ring.

A hypothetical alanine scanning study for this compound is presented below:

Table 1: Hypothetical Alanine Scanning Mutagenesis of this compound

| Position | Original Residue | Substituted Analog | Relative Activity (%) | Interpretation |

|---|---|---|---|---|

| 1 | Arg | Ala-Phe(4-NH2)-Leu-Pro-Thr-OH | 5 | Crucial for activity; positive charge likely essential. |

| 2 | Phe(4-NH2) | Arg-Ala-Leu-Pro-Thr-OH | 15 | Important for activity; aromatic ring and/or amino group are key. |

| 3 | Leu | Arg-Phe(4-NH2)-Ala-Pro-Thr-OH | 85 | Not critical; tolerant to modification. |

| 4 | Pro | Arg-Phe(4-NH2)-Leu-Ala-Thr-OH | 30 | Important for maintaining backbone conformation. |

Design and Synthesis of Peptide Analogs with Non-Natural or Modified Amino Acids

The incorporation of non-natural or modified amino acids is a widely used strategy to enhance the properties of peptide-based drug candidates. sigmaaldrich.comnih.govcore.ac.uk These modifications can lead to improved metabolic stability, increased potency, better bioavailability, and enhanced selectivity. sigmaaldrich.comformulationbio.com Since unnatural amino acids are not typically recognized by proteases, their inclusion can make peptides more resistant to enzymatic degradation. cpcscientific.com

For this compound, several types of non-natural amino acids could be incorporated to improve its profile:

D-Amino Acids: Replacing one or more L-amino acids with their D-isomers can significantly increase resistance to proteolysis. nih.gov For example, substituting L-Leu with D-Leu could make the peptide less susceptible to cleavage by peptidases.

N-methylated Amino Acids: Methylation of the backbone amide nitrogen can disrupt hydrogen bonding and increase resistance to enzymatic degradation. formulationbio.compeptide.com Introducing N-methyl-Leu in place of Leu could enhance both stability and membrane permeability.

Homologues and Side-Chain Modified Analogs: Using amino acid homologues, such as homoarginine instead of arginine, or modifying side chains, can fine-tune the peptide's properties. formulationbio.com For instance, replacing Phe(4-NH2) with a halogenated phenylalanine (e.g., 4-fluoro-phenylalanine) could alter its electronic properties and potentially improve binding affinity through new interactions. beilstein-journals.org

Conformationally Constrained Amino Acids: Incorporating rigid amino acids, such as aminoisobutyric acid (Aib) or azabicycloalkane amino acids, can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding to its target. core.ac.ukcpcscientific.com

The synthesis of these analogs is typically achieved through solid-phase peptide synthesis (SPPS), where the desired non-natural amino acids, with appropriate protecting groups, are incorporated into the growing peptide chain. nih.gov

Table 2: Examples of this compound Analogs with Non-Natural Amino Acids

| Analog | Modification | Rationale |

|---|---|---|

| H-Arg-Phe(4-NH2)-D-Leu -Pro-Thr-OH | D-Amino Acid Substitution | Increase proteolytic stability. |

| H-Arg-Phe(4-NH2)-N-Me-Leu -Pro-Thr-OH | N-methylation | Enhance stability and membrane permeability. |

| H-Arg-Phe(4-F) -Leu-Pro-Thr-OH | Halogenated Amino Acid | Modulate electronic properties for improved binding. |

Strategies for Peptide Cyclization and Backbone Modifications for Enhanced Properties

Linear peptides often suffer from low metabolic stability due to degradation by exopeptidases and endopeptidases, and they can exhibit high conformational flexibility, which can lead to reduced binding affinity. nih.govcreative-peptides.com Peptide cyclization is a key strategy to overcome these limitations. creative-peptides.comnih.gov By constraining the peptide's structure, cyclization can increase resistance to proteases, improve receptor selectivity, and lock the peptide into its bioactive conformation. nih.govrsc.org

Several cyclization strategies could be applied to this compound:

Head-to-Tail Cyclization: Forming an amide bond between the N-terminal arginine and the C-terminal threonine would create a cyclic peptide, protecting it from exopeptidases. nih.gov

Side-Chain to Side-Chain Cyclization: Introducing reactive amino acids (e.g., Cysteine, Aspartic Acid, Lysine) at non-essential positions (e.g., Leu or Thr based on the alanine scan) would allow for the formation of disulfide or amide bridges. peptide.com

Stapled Peptides: This involves introducing two olefin-bearing unnatural amino acids into the peptide sequence and then cross-linking them using ring-closing metathesis. This can help to stabilize an α-helical or other secondary structure. nih.gov

Backbone modifications offer another avenue for improving peptide properties by altering the fundamental peptide bond. nih.govrsc.org These modifications can enhance proteolytic stability and modulate conformation. rsc.org Examples include:

Peptide Bond Isosteres: Replacing a standard amide bond (-CO-NH-) with a non-hydrolyzable mimic, such as a reduced amide bond (-CH2-NH-) or a thioamide bond (-CS-NH-). rsc.org

N-alkylation: As mentioned previously, methylation of the amide nitrogen is a form of backbone modification that enhances stability. peptide.com

Table 3: Comparison of Linear vs. Hypothetical Cyclic Analogs of this compound

| Peptide | Type | Expected Half-life | Receptor Affinity |

|---|---|---|---|

| This compound | Linear | Low | Moderate |

| cyclo(Arg-Phe(4-NH2)-Leu-Pro-Thr) | Head-to-Tail Cyclic | High | Potentially Increased |

Incorporation of Peptidomimetic Scaffolds to Mimic Key Features

Peptidomimetics are compounds designed to mimic the essential structural features of a peptide but with a modified, often non-peptide, backbone. nih.govdissertation.com This approach aims to develop molecules with improved drug-like properties, such as better oral bioavailability and metabolic stability, while retaining the biological activity of the parent peptide. nih.gov The design process begins with identifying the key pharmacophore elements—the specific amino acid side chains and their spatial arrangement responsible for biological activity.

For this compound, SAR studies like alanine scanning would identify the crucial residues (e.g., Arg and Phe(4-NH2)). A peptidomimetic strategy would then involve replacing a portion of the peptide backbone with a synthetic scaffold that orients these critical side chains in the correct three-dimensional arrangement for target binding. nih.gov

Various scaffolds could be employed:

Heterocyclic Scaffolds: Rings containing nitrogen, oxygen, or sulfur (e.g., benzodiazepines, piperazines, or azoles) can serve as rigid frameworks to which the key side chains are attached. nih.gov These scaffolds can replace dipeptide or tripeptide segments of the original sequence.

Turn Mimetics: If the peptide adopts a specific turn conformation upon binding, a rigid scaffold designed to mimic that β-turn structure can be incorporated. nih.gov This is particularly relevant given the presence of a Proline residue, which often induces turns.

Alpha-Helix Mimetics: If the peptide binds in a helical conformation, scaffolds like terphenyls or other specifically designed molecules can be used to project the necessary side chains in a helical pattern. prismbiolab.com

The synthesis of such peptidomimetics is a complex process, often involving multi-step organic synthesis rather than standard peptide synthesis protocols. nih.gov

Computational Approaches for Predictive SAR Modeling and Peptide Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, accelerating the design and optimization of therapeutic leads. nih.gov For peptides like this compound, computational methods can provide valuable insights into SAR and guide the synthesis of new, more potent, and selective analogs.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. nih.govnih.govfrontiersin.org For peptides, descriptors can be derived from the physicochemical properties of the amino acids in the sequence. nih.govacs.org By training a model on a set of synthesized analogs with known activities, it becomes possible to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. frontiersin.orgnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (the peptide analog) to its molecular target. Docking can help visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and its receptor, providing a structural basis for the observed SAR.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the peptide and its target over time, offering insights into the conformational flexibility of the peptide and the stability of the peptide-receptor complex. nih.gov This can be particularly useful for understanding the effects of modifications like cyclization or the incorporation of constrained amino acids. mdpi.com

In Silico Alanine Scanning: Computational methods can be used to predict the effect of alanine mutations on binding affinity, complementing experimental scanning and reducing the number of analogs that need to be synthesized. saromics.com

These computational tools, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the process of peptide lead optimization. acs.orgsaromics.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| H-Ala-Phe(4-NH2)-Leu-Pro-Thr-OH |

| H-Arg-Ala-Leu-Pro-Thr-OH |

| H-Arg-Phe(4-NH2)-Ala-Pro-Thr-OH |

| H-Arg-Phe(4-NH2)-Leu-Ala-Thr-OH |

| H-Arg-Phe(4-NH2)-Leu-Pro-Ala-OH |

| Norleucine |

| Aspartic Acid |

| Phenylalanine |

| Tyrosine |

| H-Arg-Phe(4-NH2)-D-Leu-Pro-Thr-OH |

| H-Arg-Phe(4-NH2)-N-Me-Leu-Pro-Thr-OH |

| H-Arg-Phe(4-F)-Leu-Pro-Thr-OH |

| H-Arg-Phe(4-NH2)-Leu-Aib-Thr-OH |

| Homoarginine |

| 4-fluoro-phenylalanine |

| Aminoisobutyric acid |

| cyclo(Arg-Phe(4-NH2)-Leu-Pro-Thr) |

| Cysteine |

Computational Chemistry and Bioinformatics for Peptide Discovery and Characterization

De Novo Peptide Design Algorithms and Virtual Screening Methodologies

De novo peptide design algorithms enable the creation of novel peptide sequences with desired structural and functional properties without relying on existing templates. wustl.edu These algorithms, often powered by sophisticated scoring functions and conformational sampling methods, can generate vast libraries of virtual peptides. wustl.edu For a peptide like H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, such algorithms could be employed to design analogs with enhanced binding affinity or improved metabolic stability by systematically exploring variations in its amino acid sequence.

Virtual screening is a complementary and widely used computational technique for identifying promising peptide candidates from large libraries. mdpi.comnih.gov This approach can be broadly categorized into two main types:

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the biological target. mdpi.comnih.gov Using molecular docking simulations, peptides from a library are computationally "docked" into the binding site of the target protein. The binding poses are then scored based on their predicted binding affinity, allowing for the ranking and selection of the most promising candidates. mdpi.comnih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be employed. mdpi.com These approaches use the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties. mdpi.com

The effectiveness of virtual screening is highly dependent on the quality and diversity of the peptide libraries used. mdpi.com Several databases and tools have been developed to generate and manage these libraries, providing structures in formats suitable for various docking programs. mdpi.com

Table 1: Comparison of Virtual Screening Methodologies

| Methodology | Principle | Requirement | Application Example for this compound |

| Structure-Based Virtual Screening (SBVS) | Docking of peptides into the 3D structure of a target protein. | Known 3D structure of the biological target. | Screening a library of analogs against a known receptor to identify peptides with improved binding scores. |

| Ligand-Based Virtual Screening (LBVS) | Searching for molecules with similar properties to a known active peptide. | A known active peptide ligand. | Identifying diverse peptides that share key pharmacophoric features with this compound. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com For the peptide this compound, molecular docking simulations can provide valuable insights into its binding mode with a specific receptor. This information is crucial for understanding the molecular basis of its biological activity and for guiding the rational design of more potent analogs. acs.org

The process of molecular docking involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of the target protein. mdpi.com These poses are then scored using a scoring function that estimates the binding free energy. mdpi.com The top-ranked poses represent the most likely binding modes of the peptide. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to further refine the predicted peptide-protein complex and to assess its stability over time. acs.org MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the peptide and the protein. acs.org

The insights gained from molecular docking and MD simulations can be used to:

Identify key amino acid residues in the peptide that are critical for binding.

Understand the specific non-covalent interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) that stabilize the peptide-protein complex.

Predict how modifications to the peptide sequence or structure might affect its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Peptide Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. frontiersin.org For peptide libraries, QSAR models can be developed to predict the activity of new peptides based on their amino acid sequence and physicochemical properties. acs.org This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A diverse set of peptides with known biological activities is required.

Descriptor Calculation: Numerical descriptors that capture the structural and physicochemical properties of the peptides are calculated. acs.org

Model Building: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques. acs.org

Pharmacophore modeling is another valuable ligand-based approach that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, charged centers) that are responsible for a molecule's biological activity. mdpi.comyoutube.com For a peptide like this compound, a pharmacophore model can be generated based on its structure and the structures of other active analogs. This model can then be used to screen large databases for novel compounds that fit the pharmacophore and are therefore likely to exhibit similar biological activity. fip.org

Table 2: Key Concepts in QSAR and Pharmacophore Modeling

| Concept | Description | Relevance to this compound |

| QSAR | Establishes a quantitative relationship between the structure of peptides and their biological activity. | Predicting the activity of new analogs of this compound based on their structural features. |

| Pharmacophore | Defines the essential 3D arrangement of chemical features required for biological activity. | Identifying novel and diverse molecules that share the key interaction points of this compound. |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of a molecule. | Quantifying the properties of this compound and its analogs for use in QSAR models. |

Bioinformatics Tools for Peptide Sequence Analysis and Homology Prediction

A variety of bioinformatics tools are available for the analysis of peptide sequences, providing valuable information about their physicochemical properties, potential modifications, and evolutionary relationships. pku.edu.cnuniprot.org For the peptide this compound, these tools can be used to:

Calculate Physicochemical Parameters: Tools like ProtParam can compute properties such as molecular weight, theoretical isoelectric point (pI), and amino acid composition. pku.edu.cn

Sequence Alignment: Programs like BLAST (Basic Local Alignment Search Tool) and Clustal Omega can be used to compare the sequence of this compound to other known peptide and protein sequences. uniprot.orgnih.gov This can help to identify potential homologous peptides with similar functions.

Motif and Domain Prediction: Servers like SMART and InterPro can identify known motifs and domains within a peptide sequence, which may provide clues about its biological function. pku.edu.cn

Homology modeling, also known as comparative modeling, is a technique used to predict the three-dimensional structure of a protein or peptide based on its sequence similarity to a known protein structure (the template). numberanalytics.comproteopedia.org The underlying principle is that proteins with similar sequences tend to have similar structures. oup.com While more challenging for short and flexible peptides like this compound due to the potential lack of suitable templates, homology modeling can still provide a useful starting point for structural analysis and molecular docking studies. nih.gov

Machine Learning and Artificial Intelligence Applications in Peptide Science

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide science by enabling the analysis of vast datasets and the development of predictive models with unprecedented accuracy. nih.govnih.gov These technologies are being applied to various aspects of peptide discovery and characterization, including:

Predicting Bioactivity: ML models can be trained on large datasets of peptides with known activities to predict the bioactivity of new sequences. nih.govpolifaces.de This can significantly reduce the time and cost associated with experimental screening. sciencedaily.com

Optimizing Peptide Properties: AI-driven approaches can be used to design peptides with improved properties, such as enhanced stability, increased potency, and reduced toxicity. polifaces.deoup.com

De Novo Design: Generative AI models can design entirely new peptide sequences with desired functionalities. nih.govoup.com

State of the Art Analytical and Bioanalytical Methodologies for Peptide Research

High-Resolution Mass Spectrometry (HRMS) Techniques for Peptide Identification, Purity, and Modifications

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and characterization of peptides. Its ability to determine the exact molecular masses of compounds with high precision allows for the confirmation of elemental and isotopic composition. measurlabs.com For a peptide such as H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, HRMS provides an accurate mass measurement that can confirm its primary sequence and identify any potential modifications.

Peptide Identification: The primary application of HRMS in peptide research is the confirmation of molecular identity. By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental formula of the peptide can be unequivocally determined. This technique is crucial for verifying the successful synthesis of the target peptide.

Purity Assessment: HRMS, often coupled with a liquid chromatography (LC) system (LC-HRMS), is a powerful method for assessing peptide purity. The chromatographic separation resolves the target peptide from any synthesis-related impurities, such as deletion sequences, incompletely deprotected peptides, or side-reaction products. The high resolution of the mass spectrometer then allows for the identification of these co-eluting impurities, even at very low concentrations.

Detection of Modifications: Peptides can undergo various modifications, either intentionally during synthesis or unintentionally through degradation pathways like oxidation or deamidation. HRMS can detect the minute mass shifts associated with these modifications. For instance, the oxidation of an arginine residue would result in a predictable mass increase, which is readily detectable by HRMS, providing critical information about the stability and handling of the peptide.

Table 1: Illustrative HRMS Parameters for Peptide Analysis

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | Gently ionizes peptide molecules from solution into the gas phase. |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) | Provides high-resolution and high-mass-accuracy measurements. |

| Mass Accuracy | < 5 ppm | Ensures confident identification of the peptide and its modifications. |

| Resolution | > 60,000 FWHM | Allows for the separation of isobaric interferences and fine isotope patterns. |

| Fragmentation Mode | Tandem MS (MS/MS) | Fragments the peptide to confirm the amino acid sequence. |

Advanced Chromatographic Techniques (HPLC, UPLC, SEC) for Peptide Separation and Quantitation

Chromatography is the cornerstone of peptide purification and analysis, enabling the separation of complex mixtures into individual components. unige.ch High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Size-Exclusion Chromatography (SEC) are routinely employed for the separation and quantitation of peptides like this compound.

HPLC and UPLC: Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for peptide analysis. It separates peptides based on their hydrophobicity. For this compound, a C18 stationary phase is typically used with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. chromatographyonline.com This technique is particularly useful for identifying and quantifying peptide aggregates, which can be a critical quality attribute. chromatographyonline.com While less common for a small peptide like this compound, SEC can be employed to detect the formation of dimers or higher-order oligomers under specific formulation or storage conditions. chromatographyonline.com The use of advanced columns with smaller particle sizes has improved the resolution and throughput of SEC methods. lcms.cz

Quantitation: When coupled with a suitable detector, typically UV-Vis, these chromatographic techniques provide accurate quantitation of the peptide. By comparing the peak area of the peptide to that of a known concentration standard, the precise amount of the peptide in a sample can be determined.

Table 2: Example RP-HPLC Conditions for Peptide Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 40 °C |

Capillary Electrophoresis (CE) and Microfluidic Systems in Peptide Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. lumexinstruments.com It offers advantages such as high resolution, short analysis times, and minimal sample consumption. lumexinstruments.comunl.edu For a charged peptide like this compound, which possesses a basic arginine residue, CE is a particularly suitable analytical method. The separation occurs in a narrow-bore capillary, which allows for efficient heat dissipation and the use of high voltages, leading to excellent separation efficiency. unl.edu

Microfluidic systems, often referred to as "lab-on-a-chip" devices, integrate multiple analytical processes, including separation and detection, onto a single chip. researchgate.net A microfluidic device based on CE can offer rapid analysis of peptides. nih.gov These systems can be designed to perform high-throughput screening and analysis, making them valuable tools in peptide research and development.

Development and Validation of Biosensors and Immunoassays for Peptide Detection

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. mdpi.comacs.org For the detection of this compound, a biosensor could be developed using antibodies or aptamers that specifically bind to the peptide. The transducer would then convert this binding event into a measurable signal (e.g., optical, electrical, or mechanical). acs.org While the development of a specific biosensor for this peptide would require dedicated research, the principles of biosensor design are well-established for other small molecules and peptides. nih.govnih.gov

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are highly specific and sensitive methods for detecting and quantifying substances. The development of an immunoassay for this compound would involve generating antibodies that recognize the peptide. These assays are particularly useful for measuring peptide concentrations in complex biological matrices.

The validation of such biosensors and immunoassays is critical and involves assessing parameters like specificity, sensitivity, linearity, accuracy, and precision to ensure reliable and reproducible results.

Isotope Labeling Strategies for Mechanistic and Stability Studies

Isotope labeling is a powerful technique used to trace the fate of a molecule and to probe its structure and dynamics. unl.pt By replacing certain atoms in the this compound peptide with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can conduct a variety of mechanistic and stability studies. nih.govnih.gov

Mechanistic Studies: Labeled peptides can be used in nuclear magnetic resonance (NMR) spectroscopy to study their conformation and interaction with biological targets like receptors or enzymes. researchgate.net The isotopic labels serve as specific probes, simplifying complex spectra and providing detailed structural information at the atomic level.

Stability Studies: Isotope labeling can also be used to monitor the degradation of the peptide. For example, by using mass spectrometry to track the loss or modification of labeled fragments, the degradation pathways and kinetics can be determined under various conditions. This information is crucial for understanding the peptide's shelf-life and for developing stable formulations.

Exploratory Research Applications and Engineering of Peptide Based Constructs

Peptide Scaffolds in Biomaterial Science and Nanotechnology Research

The field of biomaterials increasingly relies on peptides that can self-assemble into well-defined nanostructures, mimicking the natural extracellular matrix. nih.gov These self-assembling peptides (SAPs) can form hydrogels, nanofibers, and other architectures in response to environmental triggers like pH, temperature, or electrolytes. researchgate.netscienceopen.com

The design of SAPs often involves the strategic arrangement of hydrophilic and hydrophobic amino acids. nih.gov The sequence of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH contains both charged/hydrophilic (Arg, Thr, C-terminal -OH) and hydrophobic (Phe, Leu, Pro) residues. This amphiphilic character suggests a potential for self-assembly into higher-order structures. Under specific physiological conditions, it is conceivable that these peptides could form nanostructures suitable for applications in:

Tissue Engineering: Creating scaffolds that support cell adhesion, proliferation, and differentiation. Peptides are increasingly used to coat traditional implant materials like polyetheretherketone (PEEK) to create bioactive surfaces that promote bone growth. newswise.com

Drug Delivery: Forming hydrogel matrices that can encapsulate and provide controlled release of therapeutic molecules. frontiersin.orgnih.gov

Nanotechnology: Acting as building blocks for the bottom-up fabrication of novel nanomaterials and devices for applications in biosensing and electronics. nih.govmdpi.com

The table below summarizes common types of self-assembling peptides and their characteristics, providing a context for the potential of novel sequences like this compound.

| Peptide Type | Typical Structure | Assembly Trigger | Resulting Nanostructure | Potential Application |

| Ionic Complementary Peptides (e.g., RADA16) | Alternating charged and hydrophobic residues (e.g., RADARADA) nih.gov | Change in ionic strength (e.g., salt solution) scienceopen.com | β-sheet nanofibers, hydrogels nih.gov | 3D cell culture, tissue regeneration |

| Peptide Amphiphiles (PAs) | Hydrophobic alkyl tail attached to a peptide sequence scienceopen.com | pH change, presence of divalent cations | Cylindrical nanofibers, hydrogels | Regenerative medicine, targeted therapy |

| α-Helical Peptides | Peptides designed to form stable α-helical coiled-coils nih.gov | Concentration, pH | Fibrous hydrogels | Biomimetic materials |

Development of Peptide-Based Probes and Imaging Agents for Biological Research

Peptides are excellent candidates for creating targeted probes for molecular imaging and diagnostics due to their high specificity, small size, and ease of chemical modification. nih.govbeilstein-journals.org The structure of this compound is well-suited for development into such agents.

The primary amine group on the 4-Amino-Phenylalanine residue provides a specific site for conjugation to an imaging moiety without interfering with the N-terminal arginine or C-terminal threonine, which may be crucial for biological recognition. chemimpex.com This allows for the rational design of probes for various imaging modalities. nih.gov

Fluorescent Probes: A fluorophore could be attached to the Phe(4-NH2) residue. Such probes are used for real-time visualization of biological processes in living cells. nih.gov By designing the peptide sequence to bind to a specific protein or biomarker, the probe can be used to track its location and concentration. Quenched probes, which fluoresce only after enzymatic cleavage of the peptide, can be designed to detect the activity of specific enzymes like proteases. nih.gov

Radiolabeled Imaging Agents: For in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), a radionuclide can be attached to the peptide. nih.gov This is typically done by first conjugating a chelating agent (e.g., DOTA) to the peptide, which then securely binds a metallic radioisotope (e.g., 68Ga, 177Lu). nih.govacs.org Given the overexpression of certain receptors in diseases like cancer, a radiolabeled version of a targeting peptide can be used for highly sensitive tumor detection and staging. nih.gov

Peptide Ligands for Affinity Chromatography and Bioseparation

Affinity chromatography is a powerful technique for purifying proteins and other biomolecules from complex mixtures. youtube.com While antibodies are traditionally used as ligands, they can be costly, unstable, and require harsh elution conditions that may damage the target molecule. Peptides are emerging as superior alternatives due to their high stability, low cost, and ability to release their target under mild conditions. nih.govtechnologynetworks.com

Research has shown that short peptide ligands can be designed to purify complex biologics like adeno-associated viruses (AAVs) with high recovery and purity. nih.govnih.gov A peptide like this compound could be screened for its binding affinity to a specific protein of interest. If it shows moderate, selective binding, it could be immobilized on a chromatography resin and used for:

Biopharmaceutical Purification: Capturing a target therapeutic protein from a cell lysate.

Diagnostic Assays: Isolating specific biomarkers from patient samples for analysis.

The key advantage is the ability to engineer the peptide's binding affinity to allow for elution under gentle conditions (e.g., a minor pH shift), which preserves the biological activity of the purified product. nih.gov

Strategies for Enhancing Peptide Stability and In Vitro Half-Life

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases and clearance from the body. nih.govalliedacademies.org Several chemical strategies have been developed to enhance peptide stability and prolong their circulating half-life. nih.govalliedacademies.org The structure of this compound is amenable to several of these proven modifications.

| Strategy | Description | Potential Application to this compound |

| Terminal Modification | Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., with an amide group) to block degradation by exopeptidases. creative-peptides.com | The N-terminal Arginine could be acetylated, or the C-terminal -OH group could be converted to an amide (-NH2). |

| Use of D-Amino Acids | Replacing natural L-amino acids with their D-isomers at sites of proteolytic cleavage makes the peptide unrecognizable to most proteases. nih.gov | Any of the L-amino acids (Arg, Leu, Pro, Thr) could be substituted with its D-enantiomer to block a specific cleavage site. |

| Cyclization | Linking the N- and C-termini or creating a side-chain to side-chain bridge to form a cyclic peptide. This reduces conformational flexibility and hinders protease access. alliedacademies.orgresearchgate.net | A covalent bond could be formed between the N-terminal amine and the C-terminal carboxyl group. |

| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, reducing renal clearance and sterically shielding it from enzymes. nih.govtandfonline.com | A PEG chain could be conjugated to the amino group of the Phe(4-NH2) residue. |

| Lipidation | Conjugating a fatty acid chain to the peptide promotes binding to serum albumin, which has a half-life of ~19 days, effectively using it as a carrier. nih.govscispace.com | A lipid moiety could be attached at the Phe(4-NH2) position to facilitate albumin binding. |

Rational Design of Peptide-Drug Conjugates (PDCs) and Targeted Delivery Systems (research focus)

Peptide-drug conjugates (PDCs) represent a cutting-edge approach to targeted therapy, particularly in oncology. nih.govscilit.com A PDC consists of a targeting peptide that homes in on a specific receptor overexpressed on diseased cells, a potent cytotoxic payload, and a chemical linker that connects them. acs.orgfrontiersin.org This strategy concentrates the therapeutic agent at the site of disease, dramatically reducing systemic toxicity. frontiersin.org

PDCs offer several advantages over larger antibody-drug conjugates (ADCs), including smaller size, enhanced tissue penetration, and lower immunogenicity. frontiersin.org The rational design of a PDC involves several key considerations:

The Linker: The linker must be stable in circulation but release the drug upon reaching the target. This is often achieved with linkers that are cleaved by enzymes (e.g., cathepsins) found inside cancer cells or by the acidic tumor microenvironment. frontiersin.orgnih.gov

The Payload: The conjugated drug is typically highly cytotoxic.

The Conjugation Site: The linker and payload must be attached to the peptide at a position that does not disrupt its ability to bind to its target receptor. The 4-amino group on the phenylalanine residue of this compound is an ideal, non-native conjugation site that preserves the peptide backbone and other side chains for target interaction. chemimpex.com

The design and optimization of such complex molecules are increasingly aided by artificial intelligence and computational modeling, which can predict binding affinities and guide synthetic efforts. frontiersin.orgresearchgate.net

Emerging Paradigms and Future Outlook in Peptide Research

Integration of Multi-Omics Data in Peptide Discovery and Characterization

The advent of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems. genomebeans.compluto.bionih.govthermofisher.com This integrated perspective is invaluable for the discovery and characterization of novel peptides like H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH. By analyzing these vast datasets, researchers can identify previously unknown peptides, predict their functions, and elucidate the complex molecular networks in which they operate. pluto.bionih.gov

For a peptide such as this compound, a multi-omics strategy could reveal its endogenous origins, potential receptors, and downstream signaling pathways. For instance, proteomic analysis of various tissues could uncover the native presence of this peptide or its fragments, while transcriptomic data could correlate its expression with specific disease states. This comprehensive approach moves beyond single-data-point analyses, offering a richer, more nuanced understanding of a peptide's biological role. pluto.bio

Table 1: Multi-Omics Approaches in Peptide Research

| Omics Field | Data Type | Application in Peptide Research |

|---|---|---|

| Genomics | DNA sequence | Identifies genes encoding precursor proteins of peptides. |

| Transcriptomics | RNA transcripts | Quantifies gene expression to correlate peptide presence with cellular states. |

| Proteomics | Proteins and peptides | Directly detects and quantifies peptides in biological samples. |

| Metabolomics | Metabolites | Assesses the metabolic consequences of peptide activity. |

| Epigenomics | DNA/histone modifications | Reveals regulatory mechanisms controlling the expression of peptide precursors. |

High-Throughput Screening and Combinatorial Chemistry for Peptide Library Generation

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid synthesis and evaluation of large numbers of peptide variants. wikipedia.orgamericanpeptidesociety.orgcreative-biolabs.comnih.gov Combinatorial chemistry allows for the creation of vast peptide libraries by systematically combining a set of amino acid building blocks. wikipedia.orgamericanpeptidesociety.orgnih.gov These libraries can then be screened using HTS assays to identify peptides with desired biological activities, such as binding to a specific target or inhibiting an enzyme. americanpeptidesociety.orgcreative-biolabs.combmglabtech.comdrugtargetreview.com

In the context of this compound, these techniques could be used to generate a library of analogs with substitutions at each position of the peptide chain. This library could then be screened to identify variants with improved potency, selectivity, or stability. For example, replacing the leucine (B10760876) residue with other hydrophobic amino acids could enhance its interaction with a target protein. The "one-bead one-compound" (OBOC) method is a particularly effective strategy for creating and screening large peptide libraries. nih.gov

Table 2: Combinatorial Chemistry and HTS in Peptide Optimization

| Technique | Description | Application to this compound |

|---|---|---|

| Combinatorial Chemistry | Synthesis of large, diverse libraries of molecules. wikipedia.orgnih.gov | Generation of a library of analogs with substitutions at each amino acid position. |

| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for a specific biological activity. bmglabtech.comdrugtargetreview.com | Screening of the peptide library to identify variants with enhanced therapeutic properties. |

| Solid-Phase Peptide Synthesis (SPPS) | A method for synthesizing peptides on a solid support, enabling the efficient creation of peptide libraries. americanpeptidesociety.orgcrsubscription.com | Synthesis of the this compound library on resin beads. |

Advances in Directed Evolution and Phage Display Technologies for Peptide Selection

Directed evolution and phage display are revolutionary techniques for selecting peptides with high affinity and specificity for a given target. univ-grenoble-alpes.frnih.govresearchgate.netnih.gov Phage display involves the genetic engineering of bacteriophages to express a library of peptides on their surface. univ-grenoble-alpes.frnih.govresearchgate.net This library can then be exposed to a target of interest, and phages displaying peptides that bind to the target can be isolated and amplified. univ-grenoble-alpes.frresearchgate.net Through iterative rounds of selection and amplification, peptides with progressively higher affinity can be identified. univ-grenoble-alpes.fr

For a novel peptide like this compound, phage display could be used to identify its molecular target. A library of potential target proteins could be screened against phages displaying this peptide. Alternatively, a library of peptide variants based on the this compound sequence could be displayed on phages and screened against a known target to select for improved binding. This approach mimics the principles of natural evolution in a laboratory setting to rapidly optimize peptide function. univ-grenoble-alpes.fr

Single-Molecule Biophysics for Detailed Peptide Interaction Studies

Single-molecule biophysics offers unprecedented insight into the interactions between individual molecules. nih.gov Techniques such as atomic force microscopy (AFM), optical tweezers, and single-molecule fluorescence resonance energy transfer (FRET) allow researchers to observe the dynamics of peptide-protein interactions in real-time. nih.govcambridge.org These methods can reveal information about binding kinetics, conformational changes, and the forces involved in molecular recognition. nih.govcambridge.org

Studying this compound at the single-molecule level could provide a detailed understanding of its mechanism of action. For example, optical tweezers could be used to measure the binding force between the peptide and its receptor, while single-molecule FRET could monitor conformational changes in the receptor upon peptide binding. This level of detail is crucial for the rational design of more effective peptide therapeutics. springernature.com The use of protein nanopores is another emerging single-molecule technique that can be used to study the interactions of peptides with protein channels. nih.gov

Challenges and Opportunities in Translational Peptide Research (emphasizing pre-clinical research trajectories)

The translation of promising peptide candidates from the laboratory to the clinic is a complex process fraught with challenges. cytivalifesciences.comfuturebridge.com Pre-clinical research is a critical stage in this process, where the safety and efficacy of a new peptide must be rigorously evaluated. medicilon.comnih.gov Key challenges in the pre-clinical development of peptides include poor stability, rapid clearance, and low oral bioavailability. medicilon.compharmtech.commdpi.com

Despite these hurdles, the field of peptide therapeutics is experiencing a renaissance, with a growing number of peptide drugs receiving regulatory approval. nih.govnih.gov For a novel peptide like this compound, overcoming the challenges of pre-clinical development will require innovative approaches to formulation and delivery. Strategies such as PEGylation, lipidation, and the use of cell-penetrating peptides can improve the pharmacokinetic properties of peptide drugs. mdpi.com The inherent advantages of peptides, including their high specificity and low toxicity, make them an attractive class of therapeutics with immense potential to address unmet medical needs. bmglabtech.commedicilon.commdpi.com

Table 3: Pre-clinical Research Trajectory for a Novel Peptide

| Pre-clinical Stage | Key Objectives | Considerations for this compound |

|---|---|---|

| Target Identification and Validation | Identify the molecular target and confirm its role in disease. | Use of phage display and multi-omics to identify the target. |

| Lead Optimization | Improve the potency, selectivity, and pharmacokinetic properties of the lead peptide. | Application of combinatorial chemistry and HTS to generate and screen analogs. |

| In Vitro Characterization | Evaluate the activity of the peptide in cell-based assays. | Assessment of the peptide's effect on cellular signaling and function. |

| In Vivo Efficacy Studies | Determine the therapeutic effect of the peptide in animal models of disease. | Evaluation of the peptide's ability to modulate disease progression in relevant animal models. |

| Pharmacokinetics and Toxicology | Assess the absorption, distribution, metabolism, and excretion (ADME) and safety profile of the peptide. | Formulation strategies to improve stability and bioavailability; comprehensive safety testing. |

Q & A

Q. How to design a study comparing the bioactivity of this compound with its D-amino acid analogs?

- Methodological Answer : Synthesize analogs with D-Arg or D-Phe(4-NH2) residues. Evaluate receptor binding affinity (e.g., surface plasmon resonance) and proteolytic stability (e.g., trypsin/chymotrypsin digestion assays). CD spectroscopy assesses secondary structure differences .

Q. What computational tools predict the peptide’s interaction with membrane-bound receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products